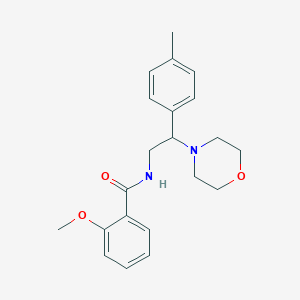

2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Description

2-Methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a benzamide derivative featuring a 2-methoxybenzoyl group linked via an ethyl chain to a morpholine ring and a p-tolyl (4-methylphenyl) group. The p-tolyl group introduces lipophilicity, which may influence membrane permeability and target binding. This compound’s structural complexity positions it as a candidate for medicinal chemistry applications, particularly in modulating enzyme or receptor activity .

Properties

IUPAC Name |

2-methoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-16-7-9-17(10-8-16)19(23-11-13-26-14-12-23)15-22-21(24)18-5-3-4-6-20(18)25-2/h3-10,19H,11-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDODRNEUHSSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the morpholine ring and the p-tolyl group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes.

Medicine: It has potential as a therapeutic agent due to its unique chemical structure.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Findings and Trends

Morpholine vs. Piperidine : Morpholine’s oxygen atoms enhance solubility, while piperidine derivatives (e.g., ) may improve CNS penetration due to increased lipophilicity.

Methoxy Positioning : Ortho-methoxy groups (as in the target compound) can sterically hinder rotation, affecting binding kinetics compared to para-substituted analogs .

Biological Activity: Sulfamoyl and thio groups () introduce diverse mechanisms (e.g., enzyme inhibition), whereas morpholino-p-tolyl combinations may optimize receptor affinity.

Biological Activity

2-Methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, a compound within the benzamide class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a benzamide core with a methoxy group and a morpholino moiety attached to a p-tolyl ethyl chain. This unique configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its potential as an enzyme inhibitor and receptor ligand , which can modulate various biochemical pathways.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This inhibition is crucial in conditions such as arthritis and other inflammatory diseases.

- Receptor Interaction : It may act on specific receptors, influencing cellular signaling pathways that regulate pain and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies have shown that derivatives of similar compounds can significantly reduce the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS), indicating potential anti-inflammatory effects .

- Analgesic Effects : The compound's ability to modulate pain pathways suggests it may have analgesic properties, making it a candidate for pain management therapies.

- Antimicrobial Activity : Some benzamide derivatives demonstrate antibacterial properties against various pathogens, although specific data on this compound's antimicrobial efficacy is limited .

Research Findings and Case Studies

Several studies have investigated the biological activity of benzamide derivatives, including this compound.

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is sparse, studies on related benzamides suggest favorable absorption and distribution characteristics. Toxicological evaluations are necessary to establish safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.